molecular formula C10H7BrN2S B1277761 4-(4-Bromophenyl)pyrimidine-2-thiol CAS No. 832741-25-0

4-(4-Bromophenyl)pyrimidine-2-thiol

Cat. No. B1277761
M. Wt: 267.15 g/mol
InChI Key: OZHVNHFKKQMINS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromophenyl groups, has been explored in various studies. For instance, the synthesis of oligonucleotides containing derivatives such as 4-thiothymidine (4ST), 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) (4HT), and 2-thiothymidine (2ST) has been reported, with methods suitable for incorporation into oligodeoxynucleotides using the cyanoethyl phosphoramidite method . Another study describes a three-step synthesis procedure for 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, highlighting the mild reaction conditions and good yields . Additionally, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine has been established, starting from commercially available methyl 2-(4-bromophenyl) acetate, with a total yield of 52.8% .

Molecular Structure Analysis

The molecular structures of synthesized pyrimidine derivatives have been characterized using various analytical techniques. For example, the structure of the synthesized 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was confirmed by 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction, which revealed a planar conformation except for the fluorine atoms . The structures of oligonucleotides containing modified bases such as 4ST, 4HT, and 2ST have been determined and discussed, with their reactivity towards NH3 and physical properties like melting temperatures and UV, fluorescence, and circular dichroism spectra also analyzed .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives has been a focus of several studies. The oligonucleotides containing modified bases like 4ST, 4HT, and 2ST exhibit specific chemical properties, such as reactivity towards NH3, which has been determined and discussed . The combination of the Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (S_NH) reactions has been shown to be a versatile method for synthesizing substituted pyrimidines, with the structures of intermediate σH-adducts established by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been explored in the context of their potential applications. The melting temperatures, UV, fluorescence, and circular dichroism spectra of oligonucleotides containing modified bases have been determined, providing insight into their stability and behavior under various conditions . The planar conformation of certain pyrimidine derivatives, as revealed by X-ray diffraction, suggests potential implications for their intermolecular interactions and biological activity .

Scientific Research Applications

1. Antimicrobial Evaluation

  • Application Summary: This compound is used in the synthesis of pyrimidin-2-ol/thiol/amine derivatives, which have been evaluated for their in vitro antimicrobial activity .
  • Methods of Application: The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies and evaluated for their in vitro antimicrobial potential against various bacterial strains and fungal strain .
  • Results: The synthesized derivatives exhibited good antimicrobial activity. Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs against used bacterial and fungal strains .

2. Neuroprotective and Anti-neuroinflammatory Agents

  • Application Summary: Triazole-pyrimidine hybrids, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been evaluated for their potential as neuroprotective and anti-neuroinflammatory agents .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Six compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

3. Antimicrobial and Antiproliferative Agents

  • Application Summary: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4. Antimicrobial and Anthelmintic Agents

  • Application Summary: A new series of 4 (4’-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives were synthesized for their antimicrobial and anthelmintic activities .
  • Methods of Application: The derivatives were synthesized by heating chalcones with thiourea, in the presence of ethanolic potassium hydroxide, followed by treatment with acetyl chloride .
  • Results: The results of this application are not available in the source .

5. Antimicrobial Agents

  • Application Summary: This compound is used in the synthesis of pyrimidin-2-ol/thiol/amine analogues, which have been evaluated for their in vitro antimicrobial activity .
  • Methods of Application: The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies and evaluated for their in vitro antimicrobial potential against various bacterial strains and fungal strain .
  • Results: The synthesized derivatives exhibited good antimicrobial activity. Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs against used bacterial and fungal strains .

6. Antimicrobial and Antiproliferative Agents

  • Application Summary: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Future Directions

While the specific future directions for “4-(4-Bromophenyl)pyrimidine-2-thiol” are not explicitly mentioned in the search results, it’s worth noting that there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that “4-(4-Bromophenyl)pyrimidine-2-thiol” and similar compounds may have potential applications in the development of new anti-inflammatory drugs.

properties

IUPAC Name

6-(4-bromophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHVNHFKKQMINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426902
Record name 4-(4-bromophenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)pyrimidine-2-thiol

CAS RN

832741-25-0
Record name 4-(4-bromophenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-BROMOPHENYL)-2-PYRIMIDINETHIOL
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